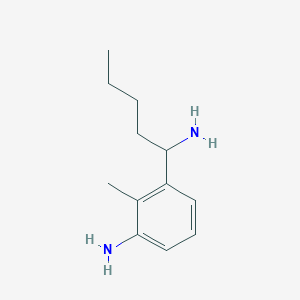

3-(1-Aminopentyl)-2-methylaniline

Description

3-(1-Aminopentyl)-2-methylaniline is an aromatic amine derivative featuring a 2-methyl group and a 1-aminopentyl side chain at the 3-position of the aniline ring. The aminopentyl group introduces both hydrophobicity and a terminal amine, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-(1-aminopentyl)-2-methylaniline |

InChI |

InChI=1S/C12H20N2/c1-3-4-7-12(14)10-6-5-8-11(13)9(10)2/h5-6,8,12H,3-4,7,13-14H2,1-2H3 |

InChI Key |

NSNIXSNFKSSUEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=C(C(=CC=C1)N)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopentyl)-2-methylaniline typically involves the reaction of 2-methylaniline with 1-bromopentane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methylaniline attacks the carbon atom of 1-bromopentane, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopentyl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(1-Aminopentyl)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of polymers and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminopentyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkylamine-Substituted Anilines

- 2-(3-Aminopropyl)aniline (C₉H₁₄N₂; MW 150.22): Features a shorter 3-aminopropyl chain at the 2-position . Compared to 3-(1-Aminopentyl)-2-methylaniline, the reduced chain length likely decreases lipophilicity (lower logP) and boiling point. Such differences could impact bioavailability in drug design or solubility in synthetic applications.

- Key Insight : Longer alkyl chains (e.g., pentyl vs. propyl) generally enhance hydrophobic interactions but may reduce water solubility .

Aromatic Substituents

- m-Phenethylaniline (C₁₄H₁₅N; MW 197.28): Substituted with a phenethyl group at the 3-position, introducing aromatic bulk .

Ether and Methoxy Substituents

- 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline (C₁₅H₁₇NO₂; MW 243.30): Contains a methoxybenzyloxy group at position 3 .

Structural and Physicochemical Properties

The table below extrapolates properties of this compound based on structural analogs:

*Hypothetical data for the target compound.

Q & A

Q. What are the optimal synthetic routes for 3-(1-Aminopentyl)-2-methylaniline, and how can purity be maximized?

Methodological Answer: Synthetic optimization involves evaluating solvent-free methods or catalytic hydrogenation. For example, solvent-free reductive amination using palladium catalysts can minimize impurities from solvent residues. Evidence from methylaniline synthesis highlights challenges with methanol/ethanol solvents, suggesting alternatives like water or ionic liquids to improve safety and yield . Purity can be enhanced via continuous flow reactors (noted in substituted aniline syntheses), which offer precise control over temperature and pressure, reducing side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended, as validated for structurally similar amines .

Q. How can spectroscopic techniques (NMR, FTIR) characterize this compound?

Methodological Answer:

- NMR : Assign peaks using - and -NMR. The aminopentyl chain’s protons (δ 1.2–2.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) should be integrated to confirm substitution patterns. Compare with 3-chloro-2-methylaniline data, where aromatic protons shifted due to electron-withdrawing groups .

- FTIR : Identify primary amine N–H stretches (~3350 cm) and aromatic C=C (~1600 cm). Computational vibrational analysis (e.g., B3LYP/6-31G*) can resolve ambiguities, as demonstrated for 4-chloro-2-methylaniline .

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What are common impurities in this compound synthesis, and how are they quantified?

Methodological Answer: Impurities include unreacted precursors (e.g., 2-methylaniline) or byproducts from incomplete alkylation. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase effectively separates these, as shown for chlorinated anilines . Quantify impurities via external calibration curves, ensuring limits of detection (LOD) ≤ 0.1%.

Advanced Research Questions

Q. How do DFT calculations assist in predicting the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or B3PW91) and basis sets (6-311++G**) predicts molecular orbitals, electrostatic potentials, and reaction pathways. For example:

- Electron Density Maps : Reveal nucleophilic sites (e.g., amine group) for electrophilic substitution .

- Reactivity : Calculate Fukui indices to identify regions prone to oxidation or reduction. Compare with experimental results, such as oxidation of 4-(3-methoxyphenoxy)-2-methylaniline to quinones .

Benchmark calculations against experimental spectral data (e.g., IR, NMR) refine computational models .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer:

- Re-evaluate Basis Sets : Switch from 6-31G* to def2-TZVP for better accuracy in vibrational frequency calculations .

- Solvent Effects : Include polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in NMR or UV-Vis spectra .

- Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers, as rigid structures may not reflect solution-phase flexibility .

Q. How can in silico docking predict the biological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize enzymes like cytochrome P450 or kinases, based on structural analogs (e.g., 4-(3-methoxyphenoxy)-2-methylaniline’s anticancer activity) .

- Docking Workflow : Use AutoDock Vina with Lamarckian genetic algorithms. Parameterize the ligand using GAFF2 and assign charges via AM1-BCC. Validate with co-crystallized ligands (RMSD ≤ 2.0 Å) .

- Binding Affinity : Compare docking scores (ΔG) to known inhibitors. For example, if the compound docks to COVID-19 M with ΔG < −8 kcal/mol, prioritize in vitro testing .

Q. What mechanistic insights explain the compound’s degradation under environmental conditions?

Methodological Answer:

- Oxidative Degradation : Use LC-MS to track intermediates. For chlorinated analogs, degradation proceeds via hydroxylation and dealkylation, forming stable quinones .

- Microbial Metabolism : Study co-metabolism with Rhodococcus spp., which degrade 2-methylaniline via meta-cleavage pathways. Monitor metabolites (e.g., 3-methylcatechol) using GC-MS .

- pH Effects : Conduct stability tests (pH 3–11) to identify hydrolysis-prone bonds. For example, the aminopentyl chain may hydrolyze in acidic conditions, releasing 2-methylaniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.